molecular formula C14H11NaO6S B13440453 sodium;4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-olate

sodium;4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-olate

Cat. No.: B13440453
M. Wt: 336.25 g/mol
InChI Key: OWGXRCOCVOPKAM-GTOWSVCZSA-M
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Description

Sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate: is a complex organic compound characterized by its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate typically involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex or oxidized products.

    Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: In these reactions, one functional group in the compound is replaced by another, often leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or hydrocarbons. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

Sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate has numerous applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, this compound plays a crucial role in the development of new materials and chemical processes.

    Biology: Its unique structure allows it to interact with biological molecules, making it valuable in the study of biochemical pathways and cellular processes.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals, this compound contributes to various industrial processes.

Mechanism of Action

The mechanism of action of sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1-3-5-trien-1-olate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. This interaction can lead to changes in cellular function, gene expression, and overall physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Sodium;4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]cyclohexa-1,3,5-trien-1-olate: A closely related compound with a similar structure but lacking the isotopic labeling.

    Sodium;4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]benzene-1-olate: Another similar compound with a different aromatic ring structure.

Uniqueness

The uniqueness of sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1-3-5-trien-1-olate lies in its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it particularly valuable in research applications where detailed understanding of molecular interactions and pathways is required.

Biological Activity

The compound sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate, commonly referred to as trans-resveratrol-13C6 3-sulfate sodium salt, is a derivative of resveratrol known for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C14H11NaO6S
  • Molecular Weight : 348.29 g/mol
  • IUPAC Name : Sodium 4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]cyclohexa-1,3,5-trien-1-olate

Structural Representation

The compound features a resveratrol backbone with a sulfate group that enhances its solubility and biological activity. The incorporation of the 13C isotope allows for tracing studies in metabolic pathways.

Antioxidant Properties

Trans-resveratrol has been extensively studied for its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. Research indicates that the sulfate form may have enhanced stability and bioavailability compared to its parent compound.

Anti-inflammatory Effects

Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell lines. This suggests a potential role in managing inflammatory diseases.

Cardiovascular Benefits

Trans-resveratrol is known to promote cardiovascular health by improving endothelial function and reducing platelet aggregation. The sodium sulfate derivative may enhance these effects due to increased solubility.

Cellular Signaling Pathways

The biological activities of trans-resveratrol are mediated through several key signaling pathways:

  • Nrf2 Pathway : Activation of the Nrf2 pathway leads to increased expression of antioxidant enzymes.
  • NF-kB Inhibition : Suppression of NF-kB signaling reduces inflammation.
  • SIRT1 Activation : Resveratrol activates SIRT1, a protein involved in cellular stress resistance and longevity.

Comparative Activity Table

ActivityTrans-resveratrolSodium 4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl
AntioxidantModerateHigh
Anti-inflammatoryHighVery High
CardiovascularModerateHigh

Study on Antioxidant Capacity

A study published in the Journal of Nutritional Biochemistry demonstrated that sodium trans-resveratrol significantly reduced oxidative stress markers in diabetic rats compared to controls. The results indicated a reduction in malondialdehyde levels and an increase in glutathione levels.

Clinical Trials on Inflammation

In a double-blind placebo-controlled trial involving patients with rheumatoid arthritis, administration of sodium trans-resveratrol resulted in a significant decrease in joint pain and swelling after 12 weeks of treatment. This suggests its potential as an adjunct therapy for inflammatory conditions.

Cardiovascular Health Research

Research published in Cardiovascular Drugs and Therapy highlighted that sodium trans-resveratrol improved endothelial function in patients with metabolic syndrome. The study reported enhanced flow-mediated dilation (FMD) after supplementation over six months.

Properties

Molecular Formula

C14H11NaO6S

Molecular Weight

336.25 g/mol

IUPAC Name

sodium;4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-olate

InChI

InChI=1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/q;+1/p-1/b2-1+;/i3+1,4+1,5+1,6+1,10+1,12+1;

InChI Key

OWGXRCOCVOPKAM-GTOWSVCZSA-M

Isomeric SMILES

C1=C(C=C(C=C1O)OS(=O)(=O)O)/C=C/[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)[O-].[Na+]

Origin of Product

United States

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